molecular formula C22H17N3O4 B11645716 4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11645716
M. Wt: 387.4 g/mol
InChI Key: JJARTENOXWQYRC-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzodiazepine ring. The nitrophenyl group can be introduced through nitration reactions, while the methoxy group is typically added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of 4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting anxiolytic or sedative effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

4-methoxy-2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H17N3O4/c1-29-16-10-11-22(26)17(12-16)21-13-20(14-6-8-15(9-7-14)25(27)28)23-18-4-2-3-5-19(18)24-21/h2-12,26H,13H2,1H3

InChI Key

JJARTENOXWQYRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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